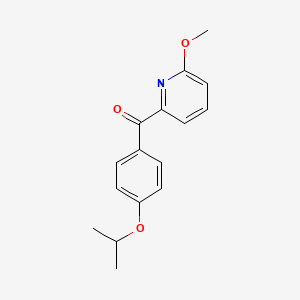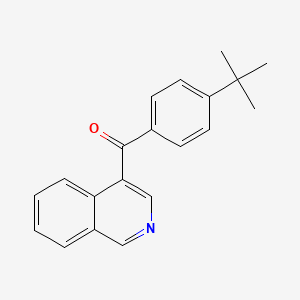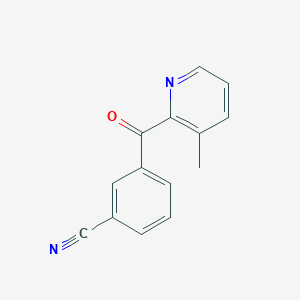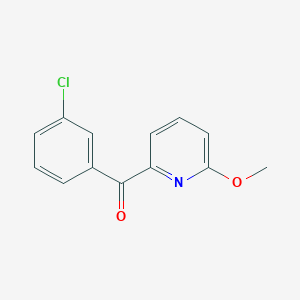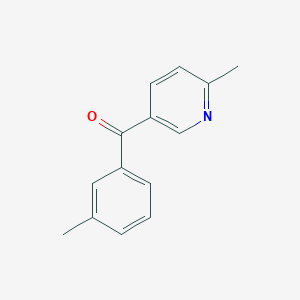
5-(3-Methylbenzoyl)-2-methylpyridine
Vue d'ensemble
Description
5-(3-Methylbenzoyl)-2-methylpyridine, also known as 3-MBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This chemical compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
Synthesis and Structural Characterization
5-(3-Methylbenzoyl)-2-methylpyridine and its derivatives have been synthesized and characterized in various studies, contributing to the field of organic chemistry and materials science. For example, the synthesis of novel Schiff bases, including compounds similar to 5-(3-Methylbenzoyl)-2-methylpyridine, has been explored for their potential applications in various domains, including catalysis and materials science. These compounds often exhibit interesting structural and electronic properties, making them suitable for diverse applications (Linsha, 2015).
Metal Complex Formation
Compounds like 5-(3-Methylbenzoyl)-2-methylpyridine have been used to form metal complexes with various metals, including nickel and silver. These metal complexes have been studied for their structural characteristics and potential applications in catalysis and materials science. For instance, nickel(II) Schiff base complexes involving similar compounds have been synthesized and shown to exhibit catalytic activity in cross-coupling reactions, which are crucial in organic synthesis (Kuchtanin et al., 2016). Similarly, silver(I) complexes with pyridine and carboxylate derivatives, including structures related to 5-(3-Methylbenzoyl)-2-methylpyridine, have been synthesized and characterized, contributing to the understanding of metal-organic frameworks and coordination chemistry (Lu, Ge, & Min, 2011).
Catalytic Applications
The catalytic properties of metal complexes formed with compounds like 5-(3-Methylbenzoyl)-2-methylpyridine have been a subject of interest. These complexes have been explored for their potential in facilitating various chemical reactions, including Kumada–Corriu cross-coupling reactions, which are important for forming carbon-carbon bonds in organic molecules. Studies have shown that nickel(II) complexes with Schiff base ligands related to 5-(3-Methylbenzoyl)-2-methylpyridine can exhibit moderate to good catalytic activity in these reactions, highlighting their potential utility in synthetic organic chemistry (Kuchtanin et al., 2016).
Mécanisme D'action
Target of Action
Similar compounds such as benzoyl peroxide and 4-({[4-(3-methylbenzoyl)pyridin-2-yl]amino}methyl)benzenecarboximidamide have been studied These compounds interact with various cellular targets, leading to a range of biological effects
Mode of Action
It’s known that benzylic compounds can undergo various reactions, including nucleophilic substitution and oxidation . The compound’s interaction with its targets likely involves similar chemical processes, leading to changes in the target molecules and subsequent biological effects.
Biochemical Pathways
For example, certain benzoyl derivatives are involved in the reduction of 3-methylbenzoyl-CoA to a methylated 1,5-dienoyl-CoA
Result of Action
Similar compounds such as indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the nitration process of methyl 3-methylbenzoate, a compound structurally similar to 5-(3-Methylbenzoyl)-2-methylpyridine, has been shown to be influenced by the choice of nitrating agent and solvent
Propriétés
IUPAC Name |
(3-methylphenyl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-4-3-5-12(8-10)14(16)13-7-6-11(2)15-9-13/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJVJFOCXDJZQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CN=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methylbenzoyl)-2-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4-(1-(2-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone](/img/structure/B1392133.png)





